REACTION_CXSMILES
|
[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|
|
Name
|
Rh(COD)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
respective precursor complex
|
Quantity
|
0.025 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
respective ligand
|
Quantity
|
0.025 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=CCC\C(=C/CN)\C)C)CC
|
Name
|
respective solvent
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stopcock
|
Type
|
CUSTOM
|
Details
|
The flask was then equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
connected to a Schlenk
|
Type
|
CUSTOM
|
Details
|
line, the apparatus was purged with argon
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was raised to room temperature
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|
|
Name
|
Rh(COD)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
respective precursor complex
|
Quantity
|
0.025 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
respective ligand
|
Quantity
|
0.025 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=CCC\C(=C/CN)\C)C)CC
|
Name
|
respective solvent
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stopcock
|
Type
|
CUSTOM
|
Details
|
The flask was then equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
connected to a Schlenk
|
Type
|
CUSTOM
|
Details
|
line, the apparatus was purged with argon
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was raised to room temperature
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|
|
Name
|
Rh(COD)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
respective precursor complex
|
Quantity
|
0.025 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
respective ligand
|
Quantity
|
0.025 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=CCC\C(=C/CN)\C)C)CC
|
Name
|
respective solvent
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stopcock
|
Type
|
CUSTOM
|
Details
|
The flask was then equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
connected to a Schlenk
|
Type
|
CUSTOM
|
Details
|
line, the apparatus was purged with argon
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was raised to room temperature
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |